molecular formula C7H13NS B3333275 N-Cyclopropyltetrahydrothiophen-3-amine CAS No. 954253-24-8

N-Cyclopropyltetrahydrothiophen-3-amine

Cat. No.: B3333275
CAS No.: 954253-24-8
M. Wt: 143.25 g/mol
InChI Key: DFZRIVUVHOAVOP-UHFFFAOYSA-N
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Description

N-Cyclopropyltetrahydrothiophen-3-amine is an organic compound with the molecular formula C(_7)H(_13)NS It features a cyclopropyl group attached to a tetrahydrothiophene ring, which is further substituted with an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyltetrahydrothiophen-3-amine typically involves the following steps:

    Formation of Tetrahydrothiophene Ring: This can be synthesized via the reduction of thiophene derivatives using hydrogenation methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate the reduction of thiophene derivatives.

    Continuous Flow Reactors: For efficient and scalable cyclopropylation and amination processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Amines: From reduction reactions.

    Substituted Thiophenes: From substitution reactions.

Scientific Research Applications

N-Cyclopropyltetrahydrothiophen-3-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-Cyclopropyltetrahydrothiophen-3-amine exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.

    Pathways Involved: The compound may influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or modulating enzyme activity.

Comparison with Similar Compounds

    N-Cyclopropylthiophene-3-amine: Lacks the tetrahydro structure, which may affect its reactivity and applications.

    N-Cyclopropyltetrahydrothiophene-2-amine:

Uniqueness: N-Cyclopropyltetrahydrothiophen-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

N-cyclopropylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-6(1)8-7-3-4-9-5-7/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZRIVUVHOAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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